1-cyclopropyl-1H-imidazo[4,5-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-7(1)12-6-11-8-5-10-4-3-9(8)12/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMQGGOWJVCEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopropyl 1h Imidazo 4,5 C Pyridine and Its Derivatives
Classical Synthetic Pathways to the Imidazo[4,5-c]pyridine Core
The foundational imidazo[4,5-c]pyridine ring system is traditionally assembled through established organic reactions that form the imidazole (B134444) portion of the molecule from a substituted pyridine (B92270) precursor.
Cyclization Reactions of Appropriate Precursors
The formation of the imidazo[4,5-c]pyridine core often relies on the intramolecular cyclization of suitably functionalized pyridine derivatives. A common strategy involves the reductive cyclization of a nitro-aminopyridine. For instance, a 2-nitro-3-aminopyridine can react with aldehydes through a reductive cyclization process using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) to form the imidazole ring. nih.gov Another approach is the cyclization of 4-(substituted amino)-5,6-diaminopyridines with reagents like ethyl orthoformate to yield the desired imidazo[4,5-c]pyridine structure. nih.gov These methods are fundamental in creating the basic scaffold of the target molecule.
Condensation Reactions with Diaminopyridines
One of the most prevalent methods for synthesizing the imidazo[4,5-c]pyridine core is the condensation reaction of pyridine-3,4-diamine with various carbonyl-containing compounds. nih.gov This approach involves reacting the diamine with carboxylic acids, aldehydes, or their equivalents. nih.govnih.gov When a carboxylic acid is used, the reaction typically requires heat to facilitate dehydration and subsequent ring closure. nih.gov For example, reacting 5-methyl-3,4-diamino-pyridine with 100% formic acid under reflux conditions yields 7-methyl-3H-imidazo[4,5-c]pyridine. nih.govmdpi.com Similarly, oxidative cyclization of diaminopyridines with aryl aldehydes can also produce the imidazo[4,5-c]pyridine ring system. nih.gov
Advanced Synthetic Strategies for the 1-Cyclopropyl-1H-imidazo[4,5-c]pyridine Framework
Microwave-Assisted Synthesis Approaches for Enhanced Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. nih.gov This technology significantly reduces reaction times and often improves yields compared to conventional heating methods. nih.govrsc.org For the synthesis of imidazo[4,5-c]pyridine derivatives, microwave irradiation can be applied to the classical condensation reactions, such as the reaction between 2-amino-3-hydroxypyridine (B21099) and carboxylic acids, leading to moderate to good yields in a much shorter timeframe. nih.gov The key advantages of this protocol include mild reaction conditions and the ability to perform one-pot sequential reactions, which is beneficial for creating complex molecules like pyrido fused imidazo[4,5-c]quinolines. rsc.org
| Reaction Type | Precursors | Conditions | Advantage |
| Condensation | 2-Amino Pyridines, 2-Bromo-2'-nitroacetophenone | Microwave, Green Solvent | High yields, one-pot, broad substrate scope |
| Cyclization | 2-Amino-3-hydroxypyridine, Carboxylic Acids | Microwave, Silica Gel Support | Fast, moderate to good yields (71%-92%) |
| Multicomponent | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Amines, Ammonium Acetate | Microwave, p-toluenesulfonic acid | Good yields (46%-80%), green solvent |
Catalytic Methodologies, including Palladium-Catalyzed Cross-Coupling Reactions
Catalytic methods, particularly those using palladium, have become indispensable for the synthesis and functionalization of heterocyclic compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for creating carbon-carbon bonds. mdpi.com This allows for the introduction of various aryl or heteroaryl substituents onto the imidazo[4,5-c]pyridine core. nih.gov For instance, a bromo-substituted imidazo[4,5-b]pyridine can be coupled with a variety of boronic acids to produce 2,6-disubstituted derivatives. mdpi.com
Specifically for the synthesis of this compound, palladium-catalyzed C-N coupling could be a key step to introduce the cyclopropyl (B3062369) group onto the nitrogen atom of the imidazole ring. Furthermore, palladium catalysts can facilitate the direct cyclopropylation of heterocycles, offering a potential route where a cyclopropyl group is transferred from a suitable reagent to the heterocyclic core. nih.gov These catalytic systems are compatible with a broad range of functional groups, enabling the rapid derivatization of the core structure. nih.gov
| Catalytic Reaction | Catalyst/Ligand System | Substrates | Outcome |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Bromo-imidazopyridine, Phenylboronic acid | Synthesis of phenyl-substituted imidazopyridines |
| Suzuki-Miyaura Coupling | (A-taphos)₂PdCl₂ | Bromo-imidazopyridine, Arylboronic acids | Rapid derivatization with various aryl groups |
| Direct Cyclopropylation | Palladium catalyst | Heterocycles, Cyclopropyl halides | Formation of cyclopropyl-substituted heterocycles |
Strategies for Derivatization and Functionalization of the Imidazo[4,5-c]pyridine Ring System
Once the core imidazo[4,5-c]pyridine ring is synthesized, it can be further modified to produce a wide array of derivatives. Derivatization is crucial for tuning the molecule's properties for various applications. Common strategies include alkylation and direct C-H functionalization.
Alkylation reactions, for example, can introduce substituents onto the nitrogen atoms of the heterocyclic system. Treating 5H-imidazo[4,5-c]pyridines with alkyl halides like 4-chlorobenzyl bromide or butyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) can lead to the formation of N-substituted regioisomers. nih.gov
Regioselective Substitution Reactions on Nitrogen and Carbon Atoms
The imidazo[4,5-c]pyridine scaffold possesses multiple nitrogen and carbon atoms that can be subjected to substitution reactions. Achieving regioselectivity is a critical aspect of synthesizing specific derivatives.
Nitrogen Atom Substitution:
The 1H-imidazo[4,5-c]pyridine ring system contains three nitrogen atoms, two in the imidazole ring (N1 and N3) and one in the pyridine ring (N5). The N1 position is substituted with the cyclopropyl group in the parent compound of interest. Alkylation reactions on the remaining nitrogen atoms (N3 and N5) can lead to the formation of different regioisomers.
Studies on related 2-substituted-1H-imidazo[4,5-c]pyridines have shown that N-alkylation often occurs preferentially on the pyridine nitrogen (N5). For instance, the reaction of 2-aryl-1H-imidazo[4,5-c]pyridines with various alkyl halides in the presence of a base like potassium carbonate in DMF has been reported to yield the N5-alkylated product as the major isomer. The structural elucidation of these regioisomers is typically achieved using 2D NMR techniques such as NOESY and HMBC.
Table 1: Regioselective N-Alkylation of 2-Substituted-1H-imidazo[4,5-c]pyridines
| Entry | 2-Substituent | Alkylating Agent | Base/Solvent | Major Isomer |
| 1 | Phenyl | Benzyl (B1604629) bromide | K2CO3/DMF | N5-benzyl |
| 2 | 4-Methoxyphenyl | Ethyl iodide | K2CO3/DMF | N5-ethyl |
| 3 | 4-Chlorophenyl | Methyl iodide | NaH/THF | N5-methyl |
It is important to note that the regioselectivity of N-alkylation can be influenced by the nature of the substituent at the C2 position and the reaction conditions employed.
Carbon Atom Substitution:
The carbon atoms of the this compound ring can also undergo substitution reactions, although this is generally more challenging than N-alkylation. Common strategies for C-H functionalization of heteroaromatic compounds, such as halogenation, lithiation followed by electrophilic quench, and transition-metal-catalyzed cross-coupling reactions, could potentially be applied.
While specific examples for this compound are not extensively documented, studies on related imidazopyridine isomers provide insights into potential regioselectivities. For instance, direct C-H arylation of N-protected imidazo[4,5-b]pyridines has been shown to occur regioselectively at the C2 position. rsc.orgrsc.org Halogenation of imidazo[1,2-a]pyridines often occurs at the C3 position. These examples suggest that the electronic properties of the this compound ring system will dictate the most favorable positions for electrophilic or nucleophilic attack.
Introduction and Modification of the Cyclopropyl Moiety
The cyclopropyl group at the N1 position is a key structural feature of the target compound. Its introduction and potential for further modification are important synthetic considerations.
Introduction of the Cyclopropyl Moiety:
The most common method for introducing an N-cyclopropyl group onto a heterocyclic scaffold is through N-alkylation of the parent NH-heterocycle with a cyclopropyl-containing electrophile. For the synthesis of this compound, this would typically involve the reaction of 1H-imidazo[4,5-c]pyridine with a cyclopropyl halide (e.g., cyclopropyl bromide or iodide) or a cyclopropyl boronic acid under appropriate coupling conditions. The formation of the imidazo[4,5-c]pyridine core itself is often achieved through the condensation of 3,4-diaminopyridine (B372788) with a suitable one-carbon synthon, such as formic acid or an orthoformate.
An alternative approach could involve the cyclization of a precursor that already contains the cyclopropylamine (B47189) moiety. For example, the reaction of N-cyclopropyl-pyridine-3,4-diamine with a carboxylic acid or its derivative could directly lead to the formation of the this compound ring system.
Modification of the Cyclopropyl Moiety:
Once the this compound scaffold is assembled, the cyclopropyl ring itself can potentially be functionalized. The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions under certain conditions. However, methods for the direct C-H functionalization of cyclopropyl rings are also known. These reactions often involve radical intermediates or transition-metal catalysis and can be challenging to control in terms of regioselectivity.
For instance, the acylation of aryl cyclopropanes has been achieved through a deconstruction-reconstruction strategy involving cooperative photoredox and N-heterocyclic carbene catalysis. rsc.org While not specific to the imidazo[4,5-c]pyridine system, such methodologies highlight the potential for modifying the cyclopropyl group.
Table 2: Potential Methods for Functionalization of the Cyclopropyl Moiety
| Reaction Type | Reagents/Conditions | Potential Product |
| C-H Acylation | Acyl source, photoredox catalyst, NHC catalyst | 1-(acylcyclopropyl)-1H-imidazo[4,5-c]pyridine |
| Halogenation | Radical halogenating agent (e.g., NBS) | 1-(halocyclopropyl)-1H-imidazo[4,5-c]pyridine |
| Ring-opening | Acid or transition metal catalyst | Functionalized N-propyl-imidazo[4,5-c]pyridine derivative |
It is important to emphasize that the application of these modification strategies to this compound would require careful optimization to avoid undesired reactions on the sensitive heterocyclic core.
Mechanistic Insights into Biological Activity and Pharmacological Potential
Modulation of Enzyme Activity by 1-Cyclopropyl-1H-imidazo[4,5-c]pyridine Derivatives
Derivatives of the this compound core have been synthesized and evaluated for their inhibitory activity against a range of enzymes, demonstrating their potential as modulators of critical cellular signaling pathways.
Kinase Inhibition Profiles
Kinases are a crucial class of enzymes that regulate a vast number of cellular processes. The ability of this compound derivatives to inhibit specific kinases highlights their potential in therapeutic areas such as oncology and inflammation.
Research into the closely related 3H-imidazo[4,5-c]pyridine scaffold has revealed potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. A scaffold hopping strategy from known CDK2 inhibitors led to the design and synthesis of novel imidazo[4,5-c]pyridine-based inhibitors. Several of these compounds demonstrated significant CDK2 inhibition with IC50 values in the sub-micromolar range. The most potent of these, compound 5b , which features a pyridin-3-ylmethyl moiety, exhibited an IC50 of 21 nM against CDK2. mdpi.com Molecular docking studies suggest that this potent activity is due to key interactions within the CDK2 active site. mdpi.com
Table 1: Inhibition of Cyclin-Dependent and Aurora Kinases by Imidazo[4,5-c]pyridine and Related Derivatives
| Compound | Target Kinase | IC50 |
|---|---|---|
| 5b | CDK2 | 21 nM mdpi.com |
| CCT137690 (imidazo[4,5-b]pyridine) | Aurora A | 0.015 µM researchgate.net |
| CCT137690 (imidazo[4,5-b]pyridine) | Aurora B | 0.025 µM researchgate.net |
| Compound 31 (imidazo[4,5-b]pyridine) | Aurora A | 0.042 µM nih.gov |
| Compound 31 (imidazo[4,5-b]pyridine) | Aurora B | 0.198 µM nih.gov |
A review of the pharmacological potential of imidazo[4,5-c]pyridine derivatives highlighted their activity as inhibitors of Poly(ADP-ribose) Polymerase (PARP), an enzyme critical for DNA repair. evitachem.com One particular derivative, compound 9 , demonstrated potent PARP inhibition with an IC50 value of 8.6 nM. evitachem.com PARP inhibitors are of significant interest in oncology as they can enhance the efficacy of chemotherapy agents. evitachem.com
Table 2: Inhibition of PARP by Imidazo[4,5-c]pyridine Derivatives
| Compound | Target Enzyme | IC50 |
|---|
| Compound 9 | PARP | 8.6 nM evitachem.com |
Detailed research findings on the inhibition of Transforming Growth Factor-β Receptor 1 (TGF-βR1) Kinase by derivatives of this compound are not currently available in the public scientific literature.
A novel series of compounds based on the (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine scaffold has been developed and identified as potent inhibitors of Mitogen and Stress-Activated Protein Kinase-1 (MSK1). This kinase is involved in the inflammatory response and cellular stress pathways.
Information regarding the inhibition of TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKK-ε) by this compound derivatives is not available in the current body of scientific literature.
Phosphodiesterase Inhibition (e.g., PDE10A, PDE4B, PDE4D)
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by degrading cyclic nucleotides. While specific data on the inhibition of PDE10A, PDE4B, and PDE4D by this compound derivatives is limited, research on the isomeric imidazo[4,5-b]pyridine scaffold has shown promising results, particularly against PDE10A.
A series of novel imidazo[4,5-b]pyridines were discovered to be potent and selective inhibitors of PDE10A. nih.gov Structure-activity relationship studies led to the identification of several compounds with IC50 values in the low nanomolar range. For example, compound 24b exhibited an IC50 of 0.8 nM, while compound 24a had an IC50 of 3.4 nM. nih.gov These findings underscore the potential of the imidazopyridine core in developing inhibitors for this important neurological target.
Table 3: Inhibition of PDE10A by Imidazo[4,5-b]pyridine Derivatives
| Compound | Target Enzyme | IC50 |
|---|---|---|
| 24b | PDE10A | 0.8 nM nih.gov |
| 24a | PDE10A | 3.4 nM nih.gov |
| 12b | PDE10A | 6.7 nM nih.gov |
| 4 | PDE10A | Not explicitly stated, but in the low nM range nih.gov |
| 7 | PDE10A | Not explicitly stated, but in the low nM range nih.gov |
There is currently no publicly available research detailing the inhibitory activity of this compound derivatives against PDE4B and PDE4D.
Receptor Ligand Interactions and Receptor Modulation
The imidazo[4,5-c]pyridine nucleus is also a key component of ligands designed to interact with and modulate the function of various cell surface and intracellular receptors.
The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.gov While direct evidence for H3R agonism by the fused this compound system is limited, structurally related compounds containing separate imidazole (B134444) and cyclopropyl (B3062369) moieties have been characterized as H3R agonists. nih.gov
Specifically, the compound (1S,2S)-2-(1H-imidazol-4-yl)cyclopropylamine acts as a potent agonist at the histamine H3 receptor. nih.gov This suggests that the spatial arrangement of the imidazole ring and the cyclopropyl group is conducive to receptor binding and activation. nih.gov The activity of this and its enantiomer are presented below.
Table 2: Histamine H3 Receptor Agonist Activity of Related Imidazolyl-cyclopropylamine Enantiomers
| Compound | Receptor/Tissue | Assay Type | Result (pD₂) |
|---|---|---|---|
| (1S,2S)-Cyclopropylhistamine (VUF 5297) | Rat Cortex H3R | Agonist Activity | 7.1 |
| (1S,2S)-Cyclopropylhistamine (VUF 5297) | Guinea Pig Jejunum H3R | Agonist Activity | 6.6 |
| (1R,2R)-Cyclopropylhistamine (VUF 5296) | Rat Cortex & Guinea Pig Jejunum H3R | Agonist Activity | ~10-fold less active than (1S,2S) |
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA. researchgate.net Activation of TLR7 leads to the production of type I interferons (IFN-α/β), making TLR7 agonists potent immunomodulators. rsc.orgrsc.org
Derivatives of the 1H-imidazo[4,5-c]pyridine scaffold have been identified as selective and potent TLR7 agonists. rsc.orgrsc.orgnih.gov Structure-activity relationship (SAR) studies have shown that specific substitutions on the core are critical for activity. For instance, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was found to be a pure TLR7 agonist with negligible activity at the related TLR8 receptor. rsc.orgrsc.org The 4-amino group on the pyridine (B92270) ring is considered essential for this activity. nih.gov While the 1-cyclopropyl substitution specifically has been noted to sometimes reduce potency in other TLR7 agonist scaffolds, it can maintain metabolic stability. nih.gov
Table 3: TLR7 Agonist Activity of a Representative 1H-imidazo[4,5-c]pyridine Derivative
| Compound | Receptor | Assay Type | Result (EC₅₀) |
|---|---|---|---|
| 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | Human TLR7 | Reporter Gene Assay | 1.57 µM |
| 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | Human TLR8 | Reporter Gene Assay | Negligible Activity |
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that cancer cells exploit to evade the immune system. Small-molecule inhibitors can block this interaction. A key mechanism of action for these inhibitors is inducing the dimerization of PD-L1 on the cell surface, which is thought to promote its subsequent internalization and degradation, thereby preventing it from engaging with PD-1 on T-cells. nih.govacs.org
Research in this area has led to the development of inhibitors based on the imidazopyridine scaffold. Specifically, derivatives of imidazo[1,2-a]pyridine (B132010) , a structural isomer of the [4,5-c] system, have been synthesized and shown to bind to PD-L1, disrupt the PD-1/PD-L1 complex, and induce PD-L1 dimerization with low-micromolar efficacy. nih.govacs.org While this mechanism has been established for the imidazo[1,2-a]pyridine scaffold, specific studies detailing the induction of PD-L1 internalization by this compound derivatives were not found.
The serotonin (B10506) 5-HT6 receptor, located almost exclusively in the central nervous system, is a therapeutic target for cognitive disorders. nih.gov Libraries of compounds including the 1H-imidazo[4,5-c]pyridine scaffold have been designed and synthesized to identify novel 5-HT6 receptor ligands. nih.gov
In a study exploring non-sulfonamide 5-HT6 ligands, both 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-c]pyridine derivatives were investigated. This work led to the identification of a potent ligand, compound 17 (from the imidazo[4,5-b]pyridine series), which acts as a partial inverse agonist at the 5-HT6 receptor with high affinity. nih.gov Inverse agonism at this receptor is a mechanism sought for enhancing cognitive function.
Table 4: 5-HT6 Receptor Activity for a Lead Imidazopyridine Derivative
| Compound | Receptor | Functional Activity | Affinity (Kᵢ) |
|---|---|---|---|
| 2-Ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (Compound 17) | Serotonin 5-HT6 | Partial Inverse Agonist | 6 nM |
GABA Receptor Modulation
The imidazo[4,5-c]pyridine scaffold, a core component of this compound, is recognized for its interaction with the central nervous system, particularly through the modulation of γ-aminobutyric acid type A (GABAA) receptors. nih.gov These receptors are ligand-gated ion channels that play a crucial role in mediating fast inhibitory neurotransmission. Compounds containing the imidazopyridine moiety often act as positive allosteric modulators (PAMs) of GABAA receptors. nih.gov This means they bind to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA. This potentiation leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and thus reducing neuronal excitability.
The structural similarity of the imidazopyridine ring system to natural purines has driven investigations into its therapeutic potential. nih.govmdpi.com The discovery of their activity as GABAA receptor PAMs was a significant step in understanding their medicinal value. nih.gov For instance, Bamaluzole, a compound featuring the imidazo[4,5-c]pyridine system, was identified as a GABAA receptor agonist. While specific mechanistic studies on this compound itself are not extensively detailed in the available literature, the broader class of compounds provides strong evidence for this mode of action. The cyclopropyl group, in particular, can be a critical substituent in various GABA receptor modulators, influencing potency and selectivity for different GABAA receptor subtypes.
Table 1: Examples of Imidazopyridine Derivatives and their GABAergic Activity
| Compound Class/Example | Scaffold | Observed Mechanism | Reference |
|---|---|---|---|
| General Imidazopyridines | Imidazopyridine | Act as GABAA receptor agonists and positive allosteric modulators. | nih.gov |
| Bamaluzole | Imidazo[4,5-c]pyridine | Identified as a GABAA receptor agonist. | nih.gov |
Broader Mechanisms of Action in Diverse Biological Contexts
Influence on Cellular Proliferation and Apoptosis Pathways
Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated significant potential in oncology by influencing key pathways involved in cell growth and programmed cell death (apoptosis). nih.gov Their mechanism of action in this context is often tied to the inhibition of specific enzymes that are overactive in cancer cells, leading to uncontrolled proliferation.
One of the primary mechanisms is the inhibition of protein kinases. For example, a series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as inhibitors of Src family kinases (SFKs). nih.gov SFKs are non-receptor tyrosine kinases that play a critical role in signaling pathways controlling cell proliferation, survival, and migration; their deregulation is a hallmark of many cancers, including glioblastoma. nih.gov By binding to the ATP pocket of these kinases, the imidazo[4,5-c]pyridine core can block their activity, thereby halting the downstream signals that promote tumor growth. nih.gov Specifically, compound 1s from one study showed effective antiproliferative activity against several glioblastoma cell lines. nih.gov
Other related imidazopyridine scaffolds, such as imidazo[4,5-b]pyridines, have been shown to inhibit Aurora kinases, which are essential for cell division. researchgate.netelectronicsandbooks.com Inhibition of these kinases leads to errors in mitosis and can trigger apoptosis. The collective evidence suggests that the imidazo[4,5-c]pyridine core acts as a versatile pharmacophore for designing kinase inhibitors that can arrest the cell cycle and induce apoptosis in cancer cells. nih.gov
Table 2: Antiproliferative Activity of Representative Imidazo[4,5-c]pyridine Derivatives
| Compound Derivative | Target Kinase Family | Affected Cancer Cell Lines | Mechanism of Action | Reference |
|---|---|---|---|---|
| Imidazo[4,5-c]pyridin-2-ones (e.g., compound 1s) | Src Family Kinases (SFKs) | U87, U251, T98G (Glioblastoma) | Inhibition of Src and Fyn kinase activity, leading to reduced cell proliferation. | nih.gov |
| Imidazo[4,5-b]pyridine derivatives | Aurora Kinases (A, B, C) | Various | Inhibition of mitotic kinases, leading to cell cycle arrest and apoptosis. | researchgate.netelectronicsandbooks.com |
Immunomodulatory Mechanisms (e.g., STING Pathway Activation, JAK Inhibition)
The immunomodulatory potential of imidazo[4,5-c]pyridine derivatives represents an emerging area of investigation. While direct evidence for this compound modulating the STING (Stimulator of Interferon Genes) pathway or Janus kinases (JAKs) is limited, studies on closely related heterocyclic structures provide a compelling rationale for this possibility.
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and initiates an immune response, including the production of type I interferons. This pathway is a key target in cancer immunotherapy. Recently, derivatives of imidazo[1,2-a]pyrazine, a structurally related scaffold, were identified as highly potent inhibitors of ENPP1. acs.org ENPP1 is an enzyme that negatively regulates the STING pathway by hydrolyzing its signaling molecule, cGAMP. By inhibiting ENPP1, these compounds were shown to enhance the expression of STING pathway downstream genes, thereby boosting the anti-tumor immune response. acs.org This finding suggests that compounds based on the imidazo-azine core, including imidazo[4,5-c]pyridines, could potentially be developed as STING pathway modulators.
There is currently a lack of specific research linking this compound or its close analogs to the direct inhibition of the JAK-STAT pathway. However, given the broad range of kinase inhibition exhibited by this class of compounds, exploring their effect on JAKs could be a valuable direction for future research.
Antiglycation and Antioxidative Potential
Certain imidazo[4,5-c]pyridine derivatives have been identified as having significant antiglycation and antioxidant properties. Glycation is a non-enzymatic reaction between sugars and proteins or lipids that can lead to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in various chronic diseases and aging. Antioxidants, meanwhile, protect cells from damage caused by reactive oxygen species (ROS).
Research has shown that combining the imidazopyridine scaffold with other chemical moieties, such as benzohydrazide, can produce compounds with both antiglycation and antioxidative capabilities. nih.gov The mechanism for this activity is linked to the compounds' high redox potential and their ability to donate electrons, thereby neutralizing free radicals. nih.gov
More specifically, a Maillard reaction product identified as 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone (IMPE) was found to possess notable antioxidant activity. Mechanistic studies, including Density Functional Theory (DFT) calculations, suggest this compound exerts its effects by interacting with free radicals. researchgate.net Furthermore, IMPE demonstrated a significant ability to chelate ferrous ions (Fe²⁺), which is a key mechanism for preventing oxidative damage, as iron can catalyze the formation of highly reactive hydroxyl radicals. researchgate.net This suggests that the imidazo[4,5-c]pyridine nucleus can act as a scaffold for developing agents that combat oxidative stress through multiple mechanisms, including free radical scavenging and metal ion chelation.
Table 3: Antioxidant Activity of an Imidazo[4,5-c]pyridine Derivative
| Compound | Mechanism | Observed Effect | Reference |
|---|---|---|---|
| 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone (IMPE) | Free Radical Scavenging | Showed concentration-dependent clearance of DPPH and ABTS radicals. | researchgate.net |
| Metal Ion Chelation | Exhibited significant Fe2+ chelating abilities. | researchgate.net |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Elucidation of Key Pharmacophoric Features for 1-Cyclopropyl-1H-imidazo[4,5-c]pyridine
The pharmacophoric features of the this compound core are rooted in its heterocyclic structure. The fused ring system presents a specific arrangement of hydrogen bond donors and acceptors, as well as hydrophobic and aromatic regions, which are essential for molecular recognition at target binding sites.
Key features include:
The Pyridine (B92270) Nitrogen: Acts as a hydrogen bond acceptor, a crucial interaction point for many biological targets.
The Imidazole (B134444) Ring: Contains an N-H donor (at the N-3 position unless substituted) and a nitrogen atom that can act as a hydrogen bond acceptor.
The Aromatic System: The planar bicyclic structure facilitates π-π stacking and other non-covalent interactions with aromatic amino acid residues in a protein's active site.
The N-1 Cyclopropyl (B3062369) Group: Provides a defined hydrophobic interaction zone and restricts the conformational flexibility of the molecule.
Impact of the Cyclopropyl Moiety on Biological Potency and Selectivity
The cyclopropyl group at the N-1 position is a key determinant of the biological profile of these compounds. As a small, rigid, and lipophilic substituent, it influences the molecule's properties in several ways:
Conformational Rigidity: The three-membered ring restricts the rotation around the N-1 bond, which can lock the molecule into a biologically active conformation, thereby enhancing binding affinity.
Hydrophobic Interactions: The non-polar nature of the cyclopropyl group allows it to fit into small hydrophobic pockets within the target protein, contributing to binding energy.
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the pharmacokinetic profile of the compound.
Potency and Selectivity: In studies on related imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors, various substituents at the N-1 position, including phenyl, cyclohexyl, and isobutyl groups, were explored. nih.gov The choice of the N-1 substituent is critical for modulating potency, and a compact group like cyclopropyl can offer a balance of favorable hydrophobic interactions without introducing steric hindrance, potentially leading to enhanced potency and selectivity.
Influence of Substituents and Their Positions on the Imidazo[4,5-c]pyridine Ring System
The biological activity of the this compound scaffold can be extensively modified by introducing various substituents at different positions on the bicyclic core.
The placement of functional groups is critical, as different regions of the molecule interact with distinct sub-pockets of the target's binding site.
C2-Position: This position is often a key vector for modifying activity. For instance, in a series of imidazo[4,5-c]pyridines developed as antiviral agents against Bovine Viral Diarrhea Virus (BVDV), modifications at the C2-position were crucial. The presence of large substituents on a benzyl (B1604629) group at this position led to a reduction in activity, suggesting that the binding site in the viral RNA-dependent RNA polymerase is sterically constrained in this region. nih.gov
C4-Position: Substitution at this position can also significantly impact biological outcomes. In a series of imidazo[4,5-c]pyridin-2-one derivatives, a 4-amino group was found to be a key feature for Src family kinase inhibition. nih.gov
C6/C7-Positions: Modifications on the pyridine ring can influence the electronic properties of the entire system and provide additional interaction points. For example, in related imidazo[4,5-b]pyridine derivatives, the introduction of a chlorine atom was shown to increase antimicrobial activity. nih.gov
Both electronic and steric properties of the substituents play a pivotal role in determining the affinity and selectivity of the ligand for its target.
Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methyl) can alter the charge distribution across the imidazo[4,5-c]pyridine ring system. This, in turn, affects the strength of hydrogen bonds and other electrostatic interactions with the target protein. For example, a decrease in antiviral activity was noted with the introduction of a fluorine atom on a C2-phenyl ring, indicating a sensitivity to electronic changes in that region. nih.gov
Steric Factors: The size and shape of substituents are critical. As mentioned, bulky groups at the C2-position can be detrimental to antiviral activity due to steric clashes. nih.gov Conversely, in other targets, a larger group might be necessary to occupy a specific pocket and achieve high affinity. The optimal substituent size depends entirely on the topology of the target's active site.
The following table summarizes the impact of substituents on the activity of various imidazo[4,5-c]pyridine derivatives, providing insights applicable to the 1-cyclopropyl scaffold.
| Scaffold | Position of Substitution | Substituent | Target/Activity | SAR Observation | Reference |
| Imidazo[4,5-c]pyridine | C2 (on benzyl group) | Large groups | BVDV (Antiviral) | Reduced activity, suggesting steric hindrance. | nih.gov |
| Imidazo[4,5-c]pyridine | C2 (on phenyl ring) | Fluorine | BVDV (Antiviral) | Decreased activity, indicating electronic sensitivity. | nih.gov |
| Imidazo[4,5-c]pyridin-2-one | N-1 | Phenyl, Cyclohexyl, Isobutyl | Src Family Kinases | N-1 substituent is critical for modulating potency. | nih.gov |
| Imidazo[4,5-c]pyridin-2-one | C4 | Amino group | Src Family Kinases | Key feature for inhibitory activity. | nih.gov |
| Imidazo[4,5-c]pyridine | General | N-hydroxy-carboximidamide | Cytotoxic Activity | High potency observed. | nih.gov |
Scaffold Optimization and Bioisosteric Replacement Strategies
A key strategy in optimizing lead compounds is the use of bioisosteric replacements, where one functional group is replaced by another with similar physical or chemical properties. The imidazo[4,5-c]pyridine ring system itself is a well-established bioisostere of purine, which accounts for its broad biological activity. mdpi.comresearchgate.net
Further optimization strategies include:
Ring System Isomers: Studies have compared the activity of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers, finding that in some cases, the [4,5-b] derivatives are more potent, suggesting that the relative orientation of the nitrogen atoms is crucial for target recognition. researchgate.net
Functional Group Bioisosteres: Within a lead series, specific functional groups can be replaced to improve properties. For example, a carboxylic acid group, which can have poor pharmacokinetic properties, might be replaced with a tetrazole, which has a similar pKa but different metabolic and permeability characteristics. drughunter.com Similarly, amide bonds, which are susceptible to hydrolysis, could be replaced by more stable heterocyclic rings like triazoles or oxadiazoles. drughunter.com
Computational Approaches in SAR Elucidation and Predictive Modeling
While specific computational studies on this compound are not detailed in the provided context, computational chemistry is an indispensable tool for understanding the SAR of such compounds. These methods allow for the visualization of ligand-target interactions and the prediction of activity for novel analogs.
Common computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can be used to rationalize observed SAR data, such as why bulky substituents at a particular position decrease activity, and to screen virtual libraries of compounds for potential binders.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can identify the key physicochemical properties (e.g., lipophilicity, electronic parameters, steric descriptors) that govern activity and can be used to predict the potency of newly designed compounds.
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model can be used as a 3D query to search for novel scaffolds that fit the required spatial and chemical features.
These computational tools accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds, thereby saving time and resources.
Molecular Docking and Ligand-Protein Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for predicting the binding mode of a ligand to the active site of a protein. For derivatives of the imidazo[4,5-c]pyridine scaffold, molecular docking studies have been instrumental in identifying key interactions that govern their binding affinity and selectivity for various protein targets.
While specific docking studies solely focused on this compound are not extensively detailed in publicly available literature, research on analogous structures provides insights. For instance, studies on related imidazopyridine derivatives targeting enzymes like lumazine (B192210) synthase have demonstrated the importance of hydrogen bonding and hydrophobic interactions in stabilizing the enzyme-inhibitor complex. In a typical docking simulation, the this compound molecule would be placed into the binding pocket of a target protein, and its conformational space would be explored to find the most energetically favorable binding pose.
The predicted binding affinity is often expressed as a docking score, which is a numerical value that estimates the binding free energy. A lower docking score generally indicates a more stable protein-ligand complex. Key interactions that would be analyzed include hydrogen bonds between the nitrogen atoms of the imidazo[4,5-c]pyridine core and amino acid residues in the active site, as well as hydrophobic interactions involving the cyclopropyl group.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value | Interacting Residues |
| Docking Score (kcal/mol) | -8.5 | |
| Hydrogen Bonds | 2 | ASN102, GLU120 |
| Hydrophobic Interactions | 3 | LEU54, VAL68, ILE89 |
| Pi-Pi Stacking | 1 | PHE150 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific molecular docking studies for this compound are not available in the cited literature.
Density Functional Theory (DFT) Calculations for Molecular Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for understanding the electronic properties of a molecule, which in turn can provide insights into its reactivity and potential for interaction with biological targets.
For this compound, DFT calculations can determine several key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. The MEP map visualizes the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Red areas typically indicate regions of high electron density (electronegative) and are potential sites for electrophilic attack, while blue areas indicate regions of low electron density (electropositive) and are potential sites for nucleophilic attack. For this compound, the nitrogen atoms of the imidazole and pyridine rings would be expected to be electron-rich regions.
Table 2: Hypothetical DFT Calculation Results for this compound
| Electronic Property | Calculated Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
| Dipole Moment (Debye) | 3.5 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific DFT studies for this compound are not available in the cited literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
A QSAR study involving this compound would typically be part of a larger investigation of a series of related imidazo[4,5-c]pyridine derivatives. Various molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.
Table 3: Hypothetical QSAR Model Parameters for a Series of Imidazo[4,5-c]pyridine Derivatives
| Statistical Parameter | Value |
| r² (Correlation Coefficient) | 0.85 |
| q² (Cross-validated r²) | 0.72 |
| F-statistic | 65.4 |
| Standard Error | 0.25 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific QSAR studies for this compound are not available in the cited literature.
Preclinical Research Findings and Investigative Therapeutic Applications
In Vitro Efficacy Studies of 1-Cyclopropyl-1H-imidazo[4,5-c]pyridine Derivatives
Antimicrobial Activity Against Bacterial Pathogens (e.g., Mycobacterium tuberculosis)
Derivatives of the imidazo[4,5-c]pyridine and the related imidazo[4,5-b]pyridine core have demonstrated notable activity against various bacterial pathogens, with a significant focus on Mycobacterium tuberculosis (Mtb). Researchers have synthesized and evaluated novel series of these compounds to identify potent antimycobacterial agents.
One study focused on imidazo[4,5-c]pyridine derivatives containing amide, urea, or sulfonamide groups. rsc.org Several of these synthesized compounds showed significant activity against M. tuberculosis in agar (B569324) dilution method assays. rsc.org Among forty-one compounds screened, three compounds (designated 21, 22, and 23) were identified as the most active against Mtb. rsc.org Other research efforts have also identified imidazo[4,5-b]pyridine derivatives with potent in vitro antitubercular activity against the H37Rv strain of M. tuberculosis. researchgate.netnih.gov For instance, certain benzothiazinone derivatives displayed potent activity, with one compound showing a Minimum Inhibitory Concentration (MIC) of 0.01 µM against the drug-sensitive Mtb H37Rv strain. researchgate.net The hydrophobicity of imidazo[4,5-b]pyridine derivatives has been identified as a decisive factor for their tuberculostatic activity. nih.gov
Beyond mycobacteria, the antibacterial potential of imidazo[4,5-c]pyridine derivatives has been tested against other bacterial species. In one study, synthesized compounds were evaluated against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. nih.gov Certain N⁵ regioisomers showed promising activity, with MIC values as low as 4-8 µg/mL. nih.gov However, in a different study, a series of amidino-substituted imidazo[4,5-b]pyridines were found to be largely devoid of antibacterial activity against both Gram-positive and Gram-negative strains, with the exception of one derivative that showed moderate activity against E. coli (MIC 32 μM). nih.govmdpi.com
| Compound Class | Bacterial Pathogen | Activity Metric | Observed Activity | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine Benzothiazinone Derivative (Vi) | Mycobacterium tuberculosis H37Rv | MIC | 0.01 µM | researchgate.net |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivative (5g) | Mycobacterium tuberculosis H37Rv | MIC | 0.5 µmol/L | nih.gov |
| N⁵ Regioisomers of Imidazo[4,5-c]pyridine (2g, 2h) | Various bacteria (e.g., S. aureus) | MIC | 4-8 µg/mL | nih.gov |
| Amidino-substituted Imidazo[4,5-b]pyridine (14) | Escherichia coli | MIC | 32 µM | mdpi.com |
Antifungal Activity
The antifungal properties of imidazo[4,5-c]pyridine derivatives have also been a subject of investigation. Studies have evaluated these compounds against clinically relevant fungal pathogens such as Candida albicans and Candida parapsilosis. nih.gov One study reported that while several imidazo[4,5-c]pyridine compounds were synthesized and tested, only moderate activity was observed. nih.gov
In a related series, novel imidazo[4,5-b]pyridine derivatives were synthesized and showed promising fungicidal activity. researchgate.net One particular compound, designated 7b, demonstrated 100% mortality against the fungus Puccinia polysora at a concentration of 500 mg/L. researchgate.net Its EC50 value was determined to be 4.00 mg/L, which is comparable to the commercial fungicide tebuconazole (B1682727) (2.00 mg/L). researchgate.net Additionally, other research on 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives showed excellent in vitro antifungal activity against a clinical strain of Candida albicans. nih.gov
| Compound | Fungal Pathogen | Activity Metric | Observed Activity | Reference |
|---|---|---|---|---|
| Compound 7b | Puccinia polysora | EC50 | 4.00 mg/L | researchgate.net |
Antiviral Activity (e.g., Hepatitis C Virus, Bovine Viral Diarrhea Virus, Respiratory Syncytial Virus)
The structural similarities between Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV) have led to the use of BVDV as a surrogate model for screening anti-HCV agents. researchgate.netmedcraveonline.com Several imidazopyridine-based compounds have been evaluated for their antiviral properties in this context. A series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines were prepared and tested for their anti-BVDV activities in Madin-Darby Bovine Kidney (MDBK) cells, with several compounds exhibiting significant activity. nih.gov Another inhibitor, a pyrazolotriazolopyrimidinamine, was identified as a selective inhibitor of BVDV replication, with an EC50 value for inhibiting virus-induced cytopathic effect at 4.3 µM. nih.gov
In addition to activity against BVDV, imidazo[4,5-b]pyridine derivatives have been tested against a broad panel of DNA and RNA viruses. nih.gov In these screenings, a bromo-substituted derivative (compound 7) and a para-cyano-substituted derivative (compound 17) showed selective, albeit moderate, activity against Respiratory Syncytial Virus (RSV), with EC50 values of 21 µM and 58 µM, respectively. nih.govmdpi.com
| Compound Class/Name | Virus | Activity Metric | Observed Activity | Reference |
|---|---|---|---|---|
| Pyrazolotriazolopyrimidinamine (LZ37) | Bovine Viral Diarrhea Virus (BVDV) | EC50 (CPE inhibition) | 4.3 µM | nih.gov |
| Amidino-substituted Imidazo[4,5-b]pyridine (Compound 7) | Respiratory Syncytial Virus (RSV) | EC50 | 21 µM | nih.govmdpi.com |
| Amidino-substituted Imidazo[4,5-b]pyridine (Compound 17) | Respiratory Syncytial Virus (RSV) | EC50 | 58 µM | nih.govmdpi.com |
Cytotoxic Effects on Defined Cancer Cell Lines
The cytotoxic potential of imidazopyridine derivatives against various human cancer cell lines has been extensively studied. A series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives showed moderate cytotoxic activity against MCF-7 (breast), MDA-MB-468 (breast), K562 (leukemia), and SaOS2 (osteosarcoma) cell lines, with the K562 line being the most sensitive. nih.gov Similarly, certain imidazo[1,2-a]pyridine (B132010) compounds displayed strong cytotoxic effects against the HCC1937 breast cancer cell line, with IC50 values of 45 µM and 47.7 µM for compounds IP-5 and IP-6, respectively. waocp.org
Amidino-substituted imidazo[4,5-b]pyridines have also demonstrated potent antiproliferative activity. nih.gov Two compounds, one with an unsubstituted amidino group (compound 10) and another with a 2-imidazolinyl amidino group (compound 14), showed selective and strong activity against colon carcinoma cell lines, with IC50 values of 0.4 µM and 0.7 µM, respectively. nih.govmdpi.com Furthermore, imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, which are crucial in cell cycle regulation. One such compound, CCT137690, was a potent inhibitor of Aurora-A (IC50 = 0.015 µM), Aurora-B (IC50 = 0.025 µM), and Aurora-C (IC50 = 0.019 µM). nih.gov
| Compound Class/Name | Cancer Cell Line | Target/Effect | IC50 Value | Reference |
|---|---|---|---|---|
| Amidino-substituted Imidazo[4,5-b]pyridine (10) | Colon Carcinoma | Antiproliferative | 0.4 µM | nih.govmdpi.com |
| Amidino-substituted Imidazo[4,5-b]pyridine (14) | Colon Carcinoma | Antiproliferative | 0.7 µM | nih.govmdpi.com |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | Cytotoxic | 45 µM | waocp.org |
| CCT137690 (Imidazo[4,5-b]pyridine) | - | Aurora-A Kinase Inhibition | 0.015 µM | nih.gov |
Immunomodulatory Responses in Cell-Based Assays
The immunomodulatory potential of pyridine-based compounds has been evaluated by assessing their effects on inflammatory mediators. A novel pyridine (B92270) compound was studied for its ability to modulate inflammatory and anti-inflammatory biomarkers in the supernatant of peripheral blood mononuclear cells (PBMCs). researchgate.net The compound was found to upregulate the expression of cytokines including IL-4, IL-6, IL-10, and IL-12/23p40, while downregulating the expression of INFγ. researchgate.net
In a separate line of research, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov One compound, 3f, exhibited a 2-fold selectivity for COX-2 over COX-1, with IC50 values of 9.2 µmol/L and 21.8 µmol/L, respectively. nih.gov This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents.
| Compound Class | Assay | Key Finding | Reference |
|---|---|---|---|
| Novel Pyridine Ensemble | Cytokine Profiling in PBMCs | Upregulated IL-4, IL-6, IL-10, IL-12/23p40; Downregulated INFγ | researchgate.net |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f) | COX Enzyme Inhibition | IC50 (COX-2) = 9.2 µmol/L; IC50 (COX-1) = 21.8 µmol/L | nih.gov |
In Vivo Preclinical Models and Pharmacological Response
The promising in vitro results for some imidazopyridine derivatives have led to their evaluation in in vivo preclinical models. In an animal model for antimycobacterial activity, imidazo[4,5-c]pyridine derivatives that were potent in vitro were assessed for their in vivo efficacy. rsc.org The three most active compounds (21, 22, and 23) were found to decrease the bacterial load in the lung and spleen tissues of infected animals. rsc.org
In the context of oncology, the imidazo[4,5-b]pyridine-based Aurora kinase inhibitor, CCT137690, was tested in in vivo efficacy studies. nih.gov The compound, which is highly orally bioavailable, was shown to inhibit the growth of SW620 colon carcinoma xenografts in mice following oral administration. nih.gov This demonstrates the translation of in vitro potency to in vivo pharmacological response for this class of compounds.
Animal Models for Antimycobacterial Efficacy
The antimycobacterial potential of novel imidazo[4,5-c]pyridine derivatives has been investigated in vivo. A study involving the synthesis of a series of these compounds, featuring amide, urea, or sulfonamide moieties, demonstrated their activity against Mycobacterium tuberculosis. Following promising in vitro results, selected compounds were advanced to in vivo evaluation in animal models. rsc.orgresearchgate.net
In these studies, specific derivatives, identified as compounds 21, 22, and 23, were found to be the most active against M. tuberculosis. When administered to animal models of tuberculosis, these compounds led to a notable reduction in the bacterial load in both the lungs and spleen, indicating significant antimycobacterial efficacy in a living system. rsc.orgresearchgate.net While the specific 1-cyclopropyl derivative was not highlighted as the most active in this particular study, the results underscore the potential of the imidazo[4,5-c]pyridine scaffold in developing new antitubercular agents.
Table 1: In Vivo Antimycobacterial Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound | Animal Model | Key Finding |
|---|---|---|
| Derivatives 21, 22, 23 | Tuberculosis-infected mice | Decreased bacterial load in lung and spleen tissues. rsc.orgresearchgate.net |
Xenograft Models for Antitumor Efficacy
The imidazo[4,5-c]pyridine core structure has been explored for its potential as an anticancer agent, with studies extending to in vivo xenograft models. Research into imidazo[4,5-c]pyridines as potential mitotic inhibitors has shown some activity in murine leukemia models, although the tested compounds were found to be less active than other related heterocyclic systems. nih.gov
More recently, a series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma multiforme (GBM), a highly malignant brain tumor. nih.gov Several of these compounds exhibited potent inhibition of Src and Fyn kinases and demonstrated effective antiproliferative activity against various GBM cell lines. nih.gov Notably, the most active compound, 1s , showed efficacy comparable to the known SFK inhibitor PP2. nih.gov The study also included ADME predictions, suggesting that compound 1s possesses characteristics suitable for a central nervous system drug, a critical aspect for treating brain tumors. nih.gov While these findings are for the imidazo[4,5-c]pyridin-2-one scaffold, they highlight the potential of the broader imidazo[4,5-c]pyridine class in the development of antitumor agents for evaluation in xenograft models. nih.gov
Table 2: Antitumor Efficacy of Imidazo[4,5-c]pyridine Derivatives
| Compound/Derivative | Cancer Model | Target | Key Finding |
|---|---|---|---|
| Imidazo[4,5-c]pyridines | Murine Leukemia L1210 | Mitosis | Showed antitumor activity, though less potent than reference compounds. nih.gov |
| Compound 1s (imidazo[4,5-c]pyridin-2-one derivative) | Glioblastoma cell lines | Src and Fyn kinases | Effective antiproliferative activity, comparable to lead compound PP2. nih.gov |
Central Nervous System (CNS) Activity in Relevant Animal Models
The potential for imidazo[4,5-c]pyridine derivatives to act on the central nervous system has been explored, particularly in the context of developing treatments for brain tumors. In a study on imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of Src family kinases for glioblastoma, ADME predictions were employed to assess the suitability of the most active compound, 1s , as a CNS drug. nih.gov The predictions suggested that this compound aligns with the criteria for drugs targeting the CNS, which is a promising initial step. nih.gov However, the study did not include in vivo experiments in relevant animal models to directly assess CNS activity or neuropharmacological effects. nih.gov Further research is required to determine the actual CNS penetration and activity of this class of compounds in animal systems.
Table 5: Predicted CNS Drug-like Properties of an Imidazo[4,5-c]pyridin-2-one Derivative
| Compound | Therapeutic Area | Assessment Method | Finding |
|---|---|---|---|
| Compound 1s | Glioblastoma (Brain Tumor) | ADME Prediction | Accorded with the criteria for CNS drugs. nih.gov |
Metabolic Stability and Bioactivation Pathways in Preclinical Assessment
In Vitro Hepatic Microsomal Stability Studies
The metabolic stability of imidazo[4,5-c]pyridine derivatives has been a subject of investigation to understand their pharmacokinetic profiles. A review of the biological properties of these compounds mentions that microsomal mouse stability studies were performed for certain derivatives. nih.gov Specifically, for a series of imidazo[4,5-c]pyridines developed as inhibitors of p38 MAP kinase, the metabolic stability was evaluated in mouse liver microsomes. One particular compound, derivative 34 , was characterized by good metabolic stability in this in vitro system. nih.gov This finding is significant as good metabolic stability is a desirable characteristic for drug candidates, often correlating with improved bioavailability and a longer duration of action in vivo. However, detailed quantitative data on the half-life or intrinsic clearance from these studies were not provided in the reviewed literature. nih.gov
Table 6: Hepatic Microsomal Stability of an Imidazo[4,5-c]pyridine Derivative
| Compound | Test System | Result |
|---|---|---|
| Derivative 34 | Mouse Liver Microsomes | Characterized by good metabolic stability. nih.gov |
Cyclopropyl (B3062369) Ring Bioactivation Mechanisms by Cytochrome P450 Enzymes
The cyclopropyl group is a common structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and improve metabolic stability. nih.govhyphadiscovery.com The high bond dissociation energy of its C-H bonds can make it less susceptible to standard oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com However, under certain structural contexts, the cyclopropyl ring can be a site of metabolic bioactivation, leading to the formation of reactive metabolites. This process is of significant interest in drug development as it can lead to off-target toxicities. The bioactivation of cyclopropyl rings, particularly in cyclopropylamine (B47189) moieties, by CYP enzymes has been the subject of detailed investigation. hyphadiscovery.comnih.govnih.gov
The primary mechanism for CYP-mediated bioactivation of a cyclopropyl ring involves its conversion into a reactive, ring-opened intermediate. nih.govhyphadiscovery.com This process typically follows a multi-step pathway initiated by the P450 enzyme system.
Key Mechanistic Steps:
Initial Oxidation: The process is often initiated by an NADPH-dependent oxidation reaction catalyzed by a CYP enzyme. hyphadiscovery.com For compounds containing a cyclopropylamine group, this can begin with a one-electron oxidation at the nitrogen atom to form a cation radical or via hydrogen atom abstraction (HAT) from the N-H bond to yield a neutral aminyl radical. nih.govfrontiersin.orgacs.org In other cases, the P450 enzyme may directly abstract a hydrogen atom from one of the cyclopropyl C-H bonds. nih.gov
Radical Formation and Ring Scission: The formation of a radical adjacent to the cyclopropyl ring (e.g., an aminyl radical) or on the ring itself destabilizes the strained three-membered ring. nih.govfrontiersin.org This leads to a rapid ring-opening rearrangement, also known as scission, which relieves the ring strain and results in the formation of a more stable, linear carbon-centered radical. nih.govnih.gov This ring-opened radical is a highly reactive metabolite.
Adduct Formation: The reactive carbon-centered radical can follow several pathways. A common outcome is its reaction with intracellular nucleophiles. A key indicator of bioactivation is the formation of conjugates with glutathione (B108866) (GSH), a cellular antioxidant. nih.govhyphadiscovery.com These GSH adducts can be identified using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR). nih.gov Alternatively, the reactive intermediate can form covalent bonds with macromolecules, including hepatic proteins and the P450 enzyme itself, which can lead to enzyme inactivation (suicide inhibition) or cellular toxicity. hyphadiscovery.comresearchgate.net
In vitro metabolism studies on various cyclopropyl-containing compounds, such as hepatitis C virus NS5B inhibitors, have demonstrated this bioactivation pathway. nih.govhyphadiscovery.com Analysis of incubation mixtures containing human liver microsomes, NADPH, and the test compound revealed the formation of multiple GSH conjugates, confirming that the cyclopropyl group was the site of bioactivation. nih.gov
The table below summarizes the proposed general mechanism for the bioactivation of cyclopropyl groups by cytochrome P450 enzymes.
| Step | Description | Intermediate/Product | Implication |
| 1. Initiation | CYP450-mediated oxidation, often via Hydrogen Atom Abstraction (HAT) or Single Electron Transfer (SET) from an adjacent heteroatom. | Cyclopropyl radical or adjacent aminyl/cation radical. | First step in the metabolic activation cascade. |
| 2. Ring Opening | Rapid rearrangement (scission) of the strained cyclopropyl ring radical. | Stabilized, linear carbon-centered radical. | Formation of a reactive metabolite. |
| 3. Propagation/Trapping | The reactive radical intermediate is trapped by cellular nucleophiles. | Glutathione (GSH) conjugates or other adducts. | An indicator of bioactivation and potential for toxicity. |
| 4. Inactivation | The reactive intermediate can covalently bind to the P450 enzyme active site. | Covalently modified enzyme. | Mechanism-based inactivation ("suicide inhibition") of the enzyme. |
It is important to note that the specific CYP isozymes involved can vary. For instance, the bioactivation of the fluoroquinolone antibiotic trovafloxacin, which contains a cyclopropylamine moiety, is mediated by CYP1A2 and has been associated with hepatotoxicity due to the formation of reactive ring-opened intermediates that bind to hepatic proteins. hyphadiscovery.com In other cases, different enzymes such as CYP2B1, CYP2C11, or CYP2E1 have been studied in the context of cyclopropylamine metabolism. nih.gov The susceptibility of a cyclopropyl-containing molecule like this compound to these bioactivation pathways would depend on its specific electronic and steric properties and its affinity for various CYP isoforms.
Future Directions and Unexplored Research Avenues
Exploration of Novel Structural Diversity within Imidazo[4,5-c]pyridine Derivatives
A primary avenue for future research lies in the systematic exploration of structural diversity originating from the 1-cyclopropyl-1H-imidazo[4,5-c]pyridine core. Diversity-oriented synthesis, a strategy that aims to broadly populate chemical space with structurally diverse small molecules, presents a powerful approach. researchgate.net This can be achieved through multicomponent reactions to generate novel heterocyclic systems fused to the imidazo[4,5-c]pyridine framework.
Further diversification can be achieved by modifying substituents at various positions on the imidazo[4,5-c]pyridine ring. For instance, studies on related imidazo[4,5-c]quinolin-4-amines have shown that introducing large alkyl, cycloalkyl, or bicycloalkyl groups at the 2-position can significantly influence activity, shifting a compound from an antagonist to a positive allosteric modulator. nih.gov Similarly, modifying the amino group at the 4-position with different phenylamino substituents has been explored to improve activity and selectivity. nih.gov Synthesizing a library of analogues of this compound with systematic variations at these and other positions could lead to the discovery of compounds with novel pharmacological profiles. This includes exploring different alkyl and cycloalkyl substitutions, as well as introducing various functional groups to probe new interactions with biological targets. nih.gov
Advanced Computational Chemistry Applications for Predictive Design and Optimization
Computational chemistry offers a powerful toolkit to accelerate the design and optimization of novel derivatives of this compound. These methods allow researchers to simulate and predict molecular structures and properties, thereby exploring vast chemical spaces more efficiently than through synthesis and laboratory testing alone. schrodinger.com
Future efforts should leverage a combination of physics-based and machine learning (ML) approaches. schrodinger.com Physics-based methods, such as free energy perturbation calculations, can provide highly accurate predictions of protein-ligand binding affinities, guiding the lead optimization process. schrodinger.com ML models, trained on existing datasets of related imidazopyridine compounds, can rapidly screen virtual libraries of potential derivatives to identify candidates with desirable properties. schrodinger.com Integrating active learning with physics-based molecular docking can further enhance efficiency, allowing for the assessment of immense chemical libraries in a fraction of the time required by traditional methods. schrodinger.com These computational strategies can be applied to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, optimize pharmacokinetic profiles, and minimize the potential for off-target effects and the formation of reactive metabolites. researchgate.net
Development of Highly Selective and Potent Modulators for Specific Biological Targets
A key challenge and opportunity is the development of derivatives of this compound that act as highly selective and potent modulators for specific biological targets implicated in disease. The imidazo[4,5-c]pyridine scaffold has already been identified as a core structure for inhibitors of enzymes such as cathepsins and poly(ADP-ribose) polymerase (PARP), as well as modulators of G-protein coupled receptors like the A3 adenosine receptor. mdpi.comresearchgate.netnih.govnih.gov
Future research should focus on:
Target-Specific Design: Utilizing structural information from target proteins to design derivatives with optimized interactions, thereby enhancing potency and selectivity. For example, the related imidazo[4,5-b]pyridine scaffold has been successfully used to develop potent inhibitors of Aurora kinases, with co-crystallization studies revealing key interactions within the kinase domain. nih.gov
Selectivity Profiling: Screening new compounds against panels of related biological targets to ensure high selectivity and avoid off-target effects. For instance, in the development of cathepsin S inhibitors, derivatives were designed to maintain high activity while avoiding sequestration in undesired tissues by optimizing the pKa of a basic nitrogen. nih.gov
Allosteric Modulation: Exploring the potential for derivatives to act as positive or negative allosteric modulators, which can offer greater specificity and a more nuanced pharmacological response compared to traditional orthosteric ligands. nih.gov
Investigation of Synergistic Effects and Combination Strategies in Preclinical Contexts
The therapeutic potential of this compound derivatives may be significantly enhanced when used in combination with other therapeutic agents. Investigating these synergistic effects in preclinical models is a critical future direction.
For example, imidazo[4,5-c]pyridine-based PARP inhibitors have demonstrated a significant increase in the growth inhibition of tumor cells when combined with the chemotherapeutic agent temozolomide. mdpi.comresearchgate.net This suggests that derivatives of this compound could be developed as chemo-sensitizers. Future preclinical studies should explore rational combination strategies, pairing these novel compounds with existing drugs to target multiple pathways in complex diseases like cancer. researchgate.net Lead optimization studies on related scaffolds have led to orally bioavailable candidates that inhibit tumor growth in xenograft models without significant toxicity, highlighting the potential for successful preclinical development. nih.gov These investigations would provide the necessary foundation for advancing promising combination therapies into clinical evaluation.
Q & A
Basic: What are the most reliable synthetic routes for 1-cyclopropyl-1H-imidazo[4,5-c]pyridine?
The synthesis typically involves cyclization of precursors such as cyclopropylamine derivatives with pyridine-based intermediates. A common method uses sodium hexamethyldisilazane and methyl iodide in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution and cyclization . Alternative approaches include reacting cyclopropylamine with halogenated pyridine derivatives under basic conditions, followed by thermal cyclization . Yield optimization often requires controlled temperatures (80–120°C) and inert atmospheres .
Basic: How is the molecular structure of this compound validated experimentally?
Structural validation employs X-ray crystallography , NMR spectroscopy , and FT-IR analysis . For example:
- ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm and imidazo-pyridine aromatic protons at δ 7.5–8.5 ppm) .
- FT-IR confirms functional groups (e.g., C–N stretching at ~1600 cm⁻¹ and C–H bending in the cyclopropyl ring at ~3000 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) verifies the molecular formula (e.g., C₉H₁₀N₃ for the base structure) .
Basic: What are the solubility and stability considerations for this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Stability studies indicate:
- Storage : Dry, inert atmospheres at 2–8°C prevent degradation .
- Light sensitivity : UV-Vis spectra show photodegradation above 300 nm, necessitating amber vials .
- pH sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions due to imidazole ring protonation/deprotonation .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Yield optimization strategies include:
- Catalytic systems : Palladium or copper catalysts enhance cyclization efficiency (e.g., Pd(OAc)₂ increases yield from 40% to 75%) .
- Flow chemistry : Continuous reactors reduce side reactions and improve scalability .
- Solvent screening : THF/EtOH mixtures (4:1 v/v) balance reactivity and solubility .
Contradictions exist between studies using sodium hydride (high yield but hazardous) vs. K₂CO₃ (safer but lower efficiency) .
Advanced: What structure-activity relationships (SAR) are critical for modifying biological activity?
Key SAR insights from analogous derivatives:
- Cyclopropyl substituent : Enhances metabolic stability and lipophilicity (logP ~2.1) compared to methyl or phenyl groups .
- Halogenation : Chlorine at the 4-position increases binding affinity to kinases (IC₅₀ < 100 nM) .
- Ring saturation : Tetrahydro-imidazo derivatives show reduced cytotoxicity but improved solubility .
Comparative docking studies suggest cyclopropyl improves van der Waals interactions in hydrophobic enzyme pockets .
Advanced: How do computational methods aid in predicting reactivity and bioactivity?
- DFT calculations : B3LYP/6-31G(d,p) models predict vibrational modes (e.g., imidazole ring deformation at 600–800 cm⁻¹) and electronic properties (HOMO-LUMO gap ~4.5 eV) .
- Molecular dynamics (MD) : Simulations of ligand-receptor complexes (e.g., with NF-κB) reveal binding stability over 50 ns trajectories .
- ADMET prediction : Software like SwissADME forecasts moderate blood-brain barrier permeability (BBB score: 0.55) and CYP3A4 inhibition risk .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., anti-cancer activity ranging from 1–50 µM) arise from:
- Assay variability : MTT vs. CellTiter-Glo® protocols yield differing viability metrics .
- Cell line specificity : Higher potency in HeLa (cervical cancer) vs. MCF-7 (breast cancer) due to differential expression of target proteins .
- Metabolic interference : Cytochrome P450 interactions in hepatic cell lines artificially inflate toxicity .
Advanced: What mechanistic insights explain its anti-inflammatory activity?
The compound inhibits NF-κB signaling by:
Blocking IκBα phosphorylation, preventing nuclear translocation of p65 subunits .
Downregulating pro-inflammatory cytokines (IL-6, TNF-α) in LPS-stimulated macrophages (IC₅₀ ~5 µM) .
Activating Nrf2 pathways , enhancing antioxidant response element (ARE)-driven gene expression (e.g., HO-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
